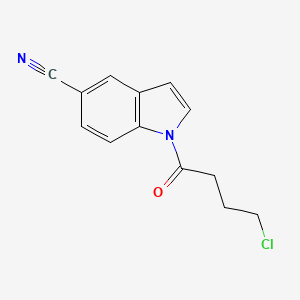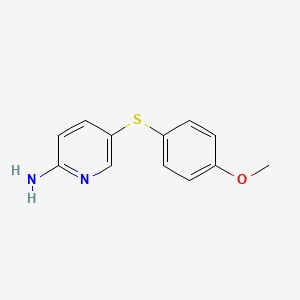
5-(4-Methoxyphenyl)sulfanylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)sulfanylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a methoxyphenyl group and a sulfanyl group
Vorbereitungsmethoden
The synthesis of 5-(4-Methoxyphenyl)sulfanylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones, followed by transformation into the pyridine ring .
Analyse Chemischer Reaktionen
5-(4-Methoxyphenyl)sulfanylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfanyl groups can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxyphenyl)sulfanylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique structural properties.
Industry: It can be used in the development of new materials and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxyphenyl)sulfanylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site, thereby preventing the formation of pro-inflammatory metabolites . The exact molecular pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(4-Methoxyphenyl)sulfanylpyridin-2-amine include:
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a methoxyphenyl group and a sulfanyl group attached to the pyridine ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H12N2OS |
|---|---|
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)sulfanylpyridin-2-amine |
InChI |
InChI=1S/C12H12N2OS/c1-15-9-2-4-10(5-3-9)16-11-6-7-12(13)14-8-11/h2-8H,1H3,(H2,13,14) |
InChI-Schlüssel |
ZDGVJSDOSLQBNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SC2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


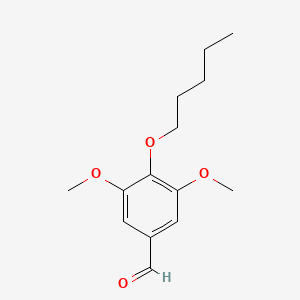
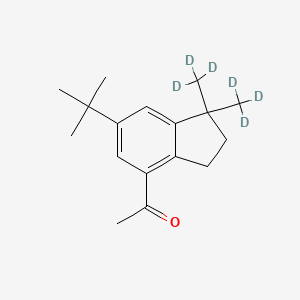
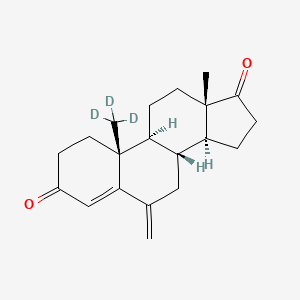

![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
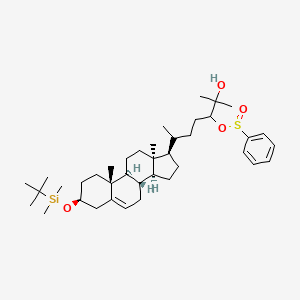

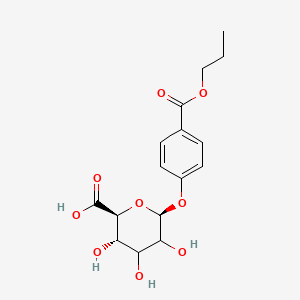
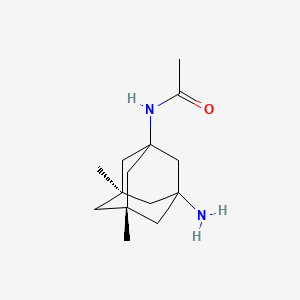
![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)

